A Comprehensive Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid: Synthesis, Properties, and Mechanism of Action
A Comprehensive Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid: Synthesis, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-Aminocyclohexanecarboxylic acid, widely known as Tranexamic Acid (TXA), is a synthetic derivative of the amino acid lysine.[1][2] It is a crucial antifibrinolytic agent included in the WHO's list of essential medicines, primarily used to treat or prevent excessive blood loss in various clinical scenarios, including major trauma, surgery, and heavy menstrual bleeding.[3][4] This document provides an in-depth overview of its synthesis, physicochemical properties, and mechanism of action, tailored for a technical audience.
Physicochemical and Pharmacokinetic Properties
Tranexamic acid is a white crystalline powder characterized by its high water solubility.[5][6] This high solubility and low partition coefficient mean that upon environmental release, it is expected to remain predominantly in the aquatic compartment.[7] Key quantitative properties are summarized below.
Table 1: Physicochemical Properties of Tranexamic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | [6] |
| Molecular Weight | 157.21 g/mol | [6] |
| Melting Point | >300 °C (decomposes) | [5] |
| pKa | 10.22 | [8] |
| Water Solubility | Freely soluble | [5][6] |
| Log P (Octanol/Water) | < 0 (at pH 5, 7, 9) | [7] |
| Appearance | White crystalline powder |[5][6] |
Table 2: Pharmacokinetic Properties of Tranexamic Acid
| Property | Value | Reference |
|---|---|---|
| Bioavailability (Oral) | 30-50% | [8] |
| Plasma Half-life | ~2 hours | [1][9] |
| Volume of Distribution | 0.18 L/kg | [8] |
| Protein Binding | 3% (primarily to plasminogen) | [8] |
| Elimination | >95% excreted unchanged in urine |[8][9] |
Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
The synthesis of the pure trans-isomer of 4-aminocyclohexanecarboxylic acid is a critical process, as the cis-isomer lacks the desired pharmacological activity. Several synthetic routes have been developed, often starting from p-aminobenzoic acid or dimethyl terephthalate.[10][11][12] The core of many industrial processes involves the catalytic hydrogenation of an aromatic precursor followed by isomerization and purification to isolate the trans-isomer.
Representative Synthesis Workflow
A common and industrially feasible approach involves the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, which then requires an isomerization step to enrich the desired trans product.
Caption: General workflow for synthesis via hydrogenation and isomerization.
Detailed Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid
The following protocol is a representative example of the catalytic hydrogenation step to produce a mixture of cis and trans-4-aminocyclohexanecarboxylic acid, based on published patent literature.[11][13]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) aqueous solution
-
High-pressure autoclave reactor
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge p-aminobenzoic acid (1.0 eq.), 5% Ru/C catalyst (e.g., 25% by weight of the starting material), and a 10% aqueous solution of NaOH.[11][13]
-
Hydrogenation Reaction: Seal the autoclave. Purge the system with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to approximately 15 bar.[11][13]
-
Heating and Agitation: While stirring, heat the reaction mixture to 100-120°C.[14]
-
Reaction Monitoring: Maintain the reaction under these conditions for approximately 20 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC) showing the absence of the starting material.[13]
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Ru/C catalyst.
-
Isomer Mixture: The resulting filtrate contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, typically enriched in the trans-isomer (e.g., a ratio of ~4.6:1 trans:cis).[13] This mixture is then carried forward for isomerization and purification steps to isolate the pure trans-isomer.[15]
Mechanism of Antifibrinolytic Action
Tranexamic acid exerts its antifibrinolytic effect by interfering with the body's fibrinolytic (clot-dissolving) system.[2] The primary mechanism involves blocking the lysine-binding sites on plasminogen, the precursor to the active enzyme plasmin.[1][3]
Key Steps in the Fibrinolytic Pathway and TXA Inhibition:
-
Plasminogen Activation: In response to clot formation, tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) are released.[16][17] These activators bind to plasminogen that is associated with the fibrin clot.
-
Plasmin Formation: The activators convert plasminogen into plasmin, a serine protease.[2]
-
Fibrinolysis: Plasmin systematically degrades the fibrin mesh of the clot, leading to its dissolution and the release of fibrin degradation products.[18]
-
TXA Inhibition: Tranexamic acid, as a lysine analog, competitively and reversibly binds to the lysine-binding sites on plasminogen.[3][19] This binding prevents plasminogen from attaching to the fibrin surface, thereby inhibiting its activation into plasmin.[1][18] This stabilizes the clot and prevents premature breakdown.[2]
Unexpectedly, at higher concentrations, tranexamic acid has also been found to be a direct, active-site inhibitor of urokinase plasminogen activator (uPA) with an inhibitory constant (Ki) of 2 mM.[16][17]
References
- 1. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 3. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 4. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]
- 5. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 6. asahikasei-fc.jp [asahikasei-fc.jp]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. droracle.ai [droracle.ai]
- 10. uk.typology.com [uk.typology.com]
- 11. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 14. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]
- 15. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 16. research.monash.edu [research.monash.edu]
- 17. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]
- 19. ahajournals.org [ahajournals.org]
